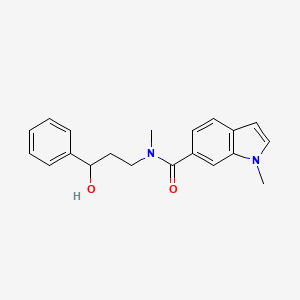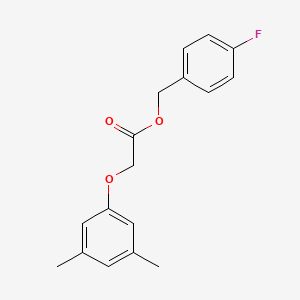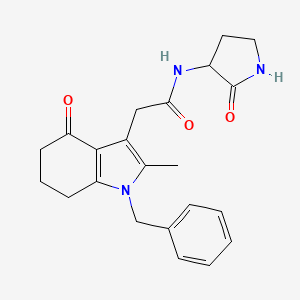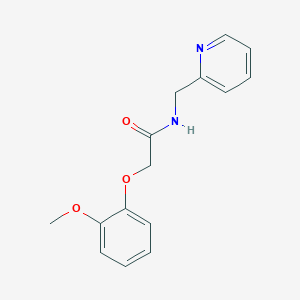
N-(3-hydroxy-3-phenylpropyl)-N,1-dimethyl-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-hydroxy-3-phenylpropyl)-N,1-dimethyl-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a broader class of indole derivatives, which have been extensively studied for their diverse pharmacological properties. Research in this area focuses on synthesizing novel compounds and evaluating their biological activities, including anticancer, anti-inflammatory, and enzyme inhibition effects.
Synthesis Analysis
The synthesis of indole derivatives often involves complex reactions aimed at introducing various functional groups to the indole core. For instance, Rohtash Kumar and J. Lown (2003) synthesized C7-C7, C7-N3, and N3-N3 dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamides, showcasing the variety of reactions applicable to indole derivatives (Kumar & Lown, 2003). Similarly, the novel synthesis approach of 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides by Guo-liang Shen et al. (2013) highlights the diverse synthetic routes available for creating complex indole-based structures (Shen et al., 2013).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial in determining their biological activity. Advanced techniques such as X-ray diffraction, NMR, and IR spectroscopy are typically employed to elucidate the structure of these compounds. The study of intermolecular interactions, as described by A. Saeed et al. (2020), provides insight into how these compounds interact with biological targets (Saeed et al., 2020).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions that alter their chemical properties and biological activities. For example, the selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, as reported by Jing Zheng, Yan Zhang, and Sunliang Cui (2014), illustrates the chemical versatility of indole derivatives (Zheng, Zhang, & Cui, 2014).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N,1-dimethylindole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-21-12-10-15-8-9-17(14-18(15)21)20(24)22(2)13-11-19(23)16-6-4-3-5-7-16/h3-10,12,14,19,23H,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLRCGIBSHFKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N(C)CCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5679253.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5679254.png)
![2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one](/img/structure/B5679261.png)
![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![2-(tetrahydro-2-furanylmethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679283.png)

![(4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5679291.png)
![4,6-dimethoxy-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5679296.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5679305.png)


![2,2-dimethylpropyl 3-oxo-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5679326.png)
![N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5679330.png)